O-Ethyl-DL-tyrosine
Description
Overview of Tyrosine as a Fundamental Aromatic Amino Acid
Tyrosine is one of the 20 standard amino acids that serve as the fundamental building blocks of proteins. ontosight.aiontosight.ai Structurally, it is classified as an aromatic amino acid due to the presence of a phenyl group attached to its side chain. frontiersin.org More specifically, it contains a 4-hydroxy phenyl group, which confers unique properties. frontiersin.org Unlike some amino acids that must be obtained from the diet (essential amino acids), tyrosine is considered a non-essential or semi-essential amino acid because the human body can synthesize it from another aromatic amino acid, phenylalanine. numberanalytics.comwikipedia.org
The presence of the hydroxyl (-OH) group on its aromatic ring allows tyrosine to participate in a wide range of biochemical reactions and signaling pathways. It is a crucial precursor for the synthesis of several vital molecules, including:
Neurotransmitters: Dopamine, norepinephrine, and epinephrine, which are collectively known as catecholamines and play critical roles in mood, cognitive function, and the body's stress response. numberanalytics.comwikipedia.org
Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism. creative-proteomics.com
Melanin (B1238610): The pigment responsible for coloration in skin, hair, and eyes. wikipedia.org
Within protein structures, tyrosine residues contribute to the stability of folded polypeptides through aromatic interactions and can be modified post-translationally, most notably through phosphorylation, a key mechanism in cell signaling. frontiersin.org
Contextualization of Amino Acid Derivatization in Chemical Biology
Amino acid derivatization is the process of chemically modifying a natural amino acid to create a new molecule with altered properties. ontosight.aiontosight.ai This practice is a cornerstone of chemical biology and medicinal chemistry, enabling researchers to probe biological systems and develop new therapeutic agents. ontosight.aibeilstein-journals.org The primary goals of derivatization include altering an amino acid's volatility, reactivity, solubility, and biological activity. ontosight.aisigmaaldrich.com
By adding or modifying functional groups, scientists can enhance a compound's interaction with biological targets like enzymes or receptors, or improve its stability and ability to cross biological membranes, such as the blood-brain barrier. ontosight.aiontosight.ai For instance, adding a long-chain fatty acid can increase a molecule's lipophilicity, affecting its membrane interactions. ontosight.ai
Derivatization is also a critical tool in analytical chemistry. Many amino acids are polar and not easily analyzed by techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Chemical modification, such as silylation, makes them more volatile and improves their chromatographic behavior, allowing for precise quantification in complex biological samples like urine or serum. sigmaaldrich.compnas.org Similarly, derivatization is used to enhance detection in liquid chromatography-mass spectrometry (LC-MS) by improving separation on reversed-phase columns. nih.gov
Classification and Structural Characteristics of O-Etherified Tyrosine Derivatives
O-Ethyl-DL-tyrosine belongs to the class of O-etherified tyrosine derivatives. This classification refers to molecules where the hydrogen atom of the phenolic hydroxyl group (-OH) on tyrosine's aromatic ring is replaced by an alkyl group, forming an ether linkage (-O-R).
The general structure involves modifications to the tyrosine backbone. In the case of this compound, an ethyl group (-CH2CH3) is attached to the oxygen atom of the side-chain phenol. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers.
| Property | Value | Source |
| IUPAC Name | (2RS)-2-amino-3-(4-ethoxyphenyl)propanoic acid | nih.gov |
| Molecular Formula | C11H15NO3 | nih.gov |
| Molecular Weight | 209.24 g/mol | nih.gov |
This etherification significantly alters the properties of the parent tyrosine molecule. The replacement of the polar hydroxyl group with a less polar ether linkage typically increases the molecule's lipophilicity. ontosight.ai This change can influence how the molecule is transported into cells and interacts with biological systems. ontosight.ai Other examples of O-etherified tyrosine derivatives that have been synthesized for research include O-(2-[18F]-fluoroethyl)-L-tyrosine, which is used in medical imaging. snmjournals.orgnih.gov
Rationale for Academic Investigation of this compound
The academic and research interest in this compound and similar derivatives is primarily driven by their potential application in diagnostic medicine, particularly in oncology. snmjournals.orgresearchgate.net Many cancer cells exhibit an increased rate of metabolism and upregulate specific amino acid transport systems to fuel their rapid growth. snmjournals.org Scientists have exploited this characteristic by designing modified amino acids that can act as tracers for Positron Emission Tomography (PET) imaging. nih.gov
The key rationale for investigating O-alkylated tyrosine derivatives like O-(2-[18F]-fluoroethyl)-L-tyrosine ([18F]FET) is that they are recognized and transported into tumor cells by these overactive amino acid transporters (such as the L-system), but they are not incorporated into proteins. snmjournals.orgnih.gov This leads to their accumulation within cancer cells, allowing for clear visualization of tumors against the background of normal tissue. nih.govresearchgate.net
The investigation of the non-radioactive analogue, this compound, is crucial in this context. It serves as a reference compound for:
Fundamental Transport Studies: Investigating the specific mechanisms and kinetics of how O-alkylated tyrosines are transported across cell membranes. researchgate.net
Precursor Synthesis: Acting as a starting material or intermediate for the synthesis of more complex molecules, including radiolabeled tracers. google.comgoogle.com
Biological Activity Screening: Determining the baseline biological effects of this specific chemical structure to understand how etherification impacts interactions with enzymes and receptors. ontosight.aiacademie-sciences.fr
By studying this compound, researchers can refine the design of amino acid-based diagnostic agents, aiming to create tracers with optimal tumor uptake, metabolic stability, and imaging characteristics. snmjournals.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
3909-20-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
InChI Key |
RMYPEYHEPIZYDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Methodologies for O Ethyl Dl Tyrosine
O-Alkylation Strategies for Phenolic Hydroxyl Group Modification
The introduction of an ethyl group onto the phenolic oxygen of tyrosine is a key transformation. This is typically achieved through nucleophilic substitution reactions where the phenoxide ion of tyrosine attacks an ethylating agent.
Direct etherification is the most common strategy for synthesizing O-Ethyl-DL-tyrosine. The Williamson ether synthesis is a classic and widely applied method. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of tyrosine to form a more nucleophilic phenoxide, which then attacks an ethyl halide (such as ethyl bromide or ethyl iodide) in an SN2 reaction. masterorganicchemistry.com
The reaction is typically performed under basic conditions to facilitate the formation of the phenoxide ion. nih.gov A solution of tyrosine in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), in the presence of a strong base such as sodium hydroxide (B78521), can be treated with the desired ethyl halide. google.com Palladium-catalyzed reactions have also been explored for tyrosine O-alkylation, where an electrophilic π-allyl palladium complex, generated from an allylic acetate, reacts with the tyrosine phenol. nih.govrsc.org However, when synthesizing O-ethyl derivatives, direct alkylation with an ethyl halide is more straightforward. Care must be taken as side reactions can occur; for instance, using bromoethane (B45996) on tyrosine esters can lead to the ethylation of both the hydroxyl and the amino groups. academie-sciences.fr
The efficiency of O-alkylation is highly dependent on the choice of leaving group on the ethylating agent and the specific reaction conditions. In the context of the Williamson ether synthesis, common leaving groups include halides (I > Br > Cl) and sulfonates (e.g., tosylate, mesylate, triflate). masterorganicchemistry.comnih.gov Alkyl halides, particularly bromides, are frequently used for this purpose. google.com
Reaction conditions are optimized to maximize the yield of the desired O-alkylated product while minimizing byproducts. Key parameters include the base, solvent, and temperature.
Base: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH) are used to ensure complete deprotonation of the phenolic hydroxyl group. masterorganicchemistry.comgoogle.comnih.gov At least two equivalents of the base per mole of tyrosine are often used to achieve high yields of the O-alkyltyrosine. google.com
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for SN2 reactions. masterorganicchemistry.comrichmond.edu
Temperature: The reaction is often heated, with temperatures around 50°C or higher being typical to ensure a reasonable reaction rate. google.com
In analogous syntheses, such as for O-(2-[18F]fluoroethyl)-L-tyrosine, precursors with excellent leaving groups like tosylate (OTs), mesylate (OMs), or triflate (OTf) are employed. nih.govresearchgate.net Studies comparing these have found that the tosyl derivative often provides the highest yields for nucleophilic substitution. nih.gov The major byproduct in these preparations is often the ester of O-alkyltyrosine, resulting from the alkylation of the carboxylic acid group as well. google.com
| Precursor Type | Leaving Group | Typical Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Alkylated (S)-tyrosine Schiff base Ni(II) complex | Tosyl (OTs) | Kryptofix 2.2.2, MeCN, 80°C, 5 min | 40-45% | nih.gov |
| Alkylated (S)-tyrosine Schiff base Ni(II) complex | Mesyl (OMs) | - | Lower than Tosylate | nih.gov |
| Alkylated (S)-tyrosine Schiff base Ni(II) complex | Triflate (OTf) | - | Lower than Tosylate | nih.gov |
| N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester | Tosyl (OTs) | Thermal heating, 130°C | ~40% | akjournals.comresearchgate.net |
| O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET) | Tosyl (OTs) | Direct nucleophilic radiofluorination | 54-65% | nih.gov |
The synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a crucial positron emission tomography (PET) tracer, provides a well-documented analogy for O-alkylation reactions. nih.govsnmjournals.org The synthesis is typically a two-step process: first, [18F]fluoride is used to displace a leaving group from an ethylene (B1197577) derivative (e.g., ethylene glycol-1,2-ditosylate) to form [18F]fluoroethyltosylate. akjournals.comsnmjournals.org In the second step, this intermediate is used to alkylate the phenolic hydroxyl of a protected or unprotected tyrosine. akjournals.comsnmjournals.org
Alternatively, a direct labeling approach involves the nucleophilic substitution of a leaving group from a pre-functionalized tyrosine precursor. researchgate.netnih.gov Precursors such as O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET) are commonly used. nih.govresearchgate.net The [18F]fluoride ion attacks the ethyl group, displacing the tosylate. This is followed by acid hydrolysis to remove protecting groups (like Trityl and t-butyl ester) to yield the final [18F]FET product. nih.gov This direct method can be automated and completed in about 50 minutes with radiochemical yields around 40-60%. nih.govresearchgate.net
| Methodology | Precursor | Synthesis Time | Radiochemical Yield (decay corrected) | Radiochemical Purity | Reference |
|---|---|---|---|---|---|
| Two-step synthesis with cartridge purification | L-tyrosine and [18F]fluoroethyltosylate | 50 min | 41% | 97-100% | snmjournals.orgnih.gov |
| Two-step synthesis with HPLC purification | L-tyrosine | ~50 min | 40% | >97% | nih.govsnmjournals.org |
| Direct nucleophilic radiofluorination | O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET) | 36 min | 54-65% | >99% | nih.gov |
| Direct synthesis via chiral Ni(II) complex | Ni-(S)-BPB-(S)-Tyr-OCH2CH2OTs | 55 min | 40-45% | >98% | nih.gov |
Evaluation of Leaving Groups and Reaction Conditions in O-Alkylation
Stereoselective and Racemic Synthetic Approaches
The synthesis of this compound inherently involves the generation of a racemic mixture, meaning both the D- and L-enantiomers are produced. This contrasts with stereoselective syntheses that aim to produce a single enantiomer.
Most conventional chemical syntheses of amino acids, unless specifically designed to be asymmetric, result in a racemic mixture of the D and L forms. libretexts.orglibretexts.org The synthesis of the core DL-tyrosine structure can be achieved through various established organic chemistry routes. For example, a common chemical method involves the condensation of p-hydroxybenzaldehyde with hydantoin, followed by hydrolysis and subsequent steps. google.com This process naturally produces DL-tyrosine. google.com
Another general approach is the amidomalonate synthesis. libretexts.org This method starts with a diethyl acetamidomalonate, which is deprotonated and then alkylated with a suitable benzyl (B1604629) halide (in the case of tyrosine, a 4-hydroxybenzyl halide derivative). Subsequent hydrolysis and decarboxylation yield the final racemic amino acid. libretexts.org These standard synthetic routes are effective for producing the DL-tyrosine backbone required for this compound. units.it
While the target compound is the DL-racemate, understanding stereochemical control is essential in the broader context of tyrosine derivative synthesis. When a single enantiomer (L- or D-tyrosine) is used as the starting material for a reaction like O-ethylation, the goal is often to retain the stereochemical integrity of the alpha-carbon.
However, if the synthesis begins with racemic starting materials or generates a racemic product, resolution may be necessary if a single enantiomer is desired. libretexts.org A common resolution technique is the formation of diastereomeric salts. libretexts.org The racemic amino acid mixture is reacted with a pure chiral resolving agent, such as an optically active acid like (2R,3R)-tartaric acid. libretexts.orgut.ac.ir This creates a mixture of diastereomeric salts (e.g., L-amino acid/R-acid and D-amino acid/R-acid), which have different physical properties and can be separated by methods like fractional crystallization. libretexts.org
Alternatively, enzymatic resolution can be employed. acs.org For instance, a racemic mixture of an N-acetylated amino acid can be treated with an acylase enzyme, which selectively hydrolyzes the acyl group from only one of the enantiomers (e.g., the L-form), allowing for their separation. acs.org In syntheses where stereochemical purity is critical, such as for PET tracers, chiral precursors like Ni(II) complexes of Schiff's bases have been developed to ensure the retention of enantiomeric purity during chemical modifications, achieving high enantiomeric excess (>95%). nih.govresearchgate.net The chiral purity of the final product can be verified using techniques like HPLC with a chiral column or after derivatization with a chiral agent like Marfey's reagent. peptide.com
Methods for Generating DL-Tyrosine Backbone
Protective Group Chemistry in Multi-Step Syntheses
The successful synthesis of this compound hinges on the judicious use of protecting groups to temporarily mask the reactivity of the amino and carboxyl functionalities. ontosight.ai This strategy, known as orthogonal protection, allows for specific chemical transformations to occur at the desired site—the phenolic hydroxyl group—without interference from other reactive centers in the molecule. iris-biotech.dewikipedia.org
Selection and Application of Amino-Protecting Groups (e.g., N-trityl, N-BOC)
The choice of an appropriate amino-protecting group is critical and is dictated by its stability under the reaction conditions required for subsequent steps and the ease of its removal without compromising the integrity of the newly synthesized molecule.
The N-trityl (Trt) group, a triphenylmethyl group, is a bulky and acid-labile protecting group frequently employed in the synthesis of tyrosine derivatives. google.comug.edu.pl Its application involves reacting L-tyrosine tert-butyl ester with triphenylmethyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). google.com The bulkiness of the trityl group can offer steric hindrance, which can be advantageous in certain synthetic strategies.
The N-tert-butyloxycarbonyl (N-BOC) group is another widely used amino-protecting group, valued for its stability to a range of reaction conditions and its straightforward removal under acidic conditions. academie-sciences.frorganic-chemistry.org The introduction of the BOC group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. academie-sciences.frorganic-chemistry.org The BOC group is stable to most nucleophiles and bases, making it compatible with various synthetic transformations. organic-chemistry.org
| Protecting Group | Abbreviation | Key Features |
| Triphenylmethyl | Trt | Acid-labile, bulky. google.comug.edu.pl |
| tert-butyloxycarbonyl | BOC | Stable to many nucleophiles and bases, removed with acid. academie-sciences.frorganic-chemistry.org |
Utilization of Carboxyl-Protecting Groups (e.g., tert-butyl ester)
Protecting the carboxyl group of tyrosine is essential to prevent its participation in undesired side reactions. The tert-butyl ester is a commonly used protecting group for the carboxyl function. google.com It is favored due to its stability during the synthetic sequence and its facile cleavage under acidic conditions, often concurrently with the removal of an N-BOC group. chemimpex.comiris-biotech.de The formation of the tert-butyl ester can be accomplished through various standard esterification methods. A patent describes the use of L-tyrosine tert-butyl ester as a commercially available starting material. google.com
Methodologies for Protecting Group Cleavage
The final step in the synthesis of this compound is the removal of the protecting groups to unveil the final product. The conditions for this deprotection must be carefully chosen to be effective without causing degradation of the desired molecule.
For a molecule protected with both N-trityl and a tert-butyl ester, a single-step acidic treatment is often sufficient for simultaneous deprotection. A mixture of trifluoroacetic acid (TFA) and scavengers is a common choice. google.comiris-biotech.de For instance, a mixture of trifluoroacetic acid, triethylsilane, and dichloromethane (B109758) can be used to cleave both the N-trityl and tert-butyl ester groups. google.com The scavengers, such as triethylsilane or water, are crucial to trap the reactive carbocations (trityl and tert-butyl) generated during cleavage, thereby preventing unwanted side reactions with the electron-rich aromatic ring of tyrosine. iris-biotech.desigmaaldrich.com
In cases where an N-BOC group and a tert-butyl ester are used, a strong acid like TFA is also employed for their removal. iris-biotech.deiris-biotech.de The cleavage mechanism involves the protonation of the protecting group, followed by the formation of a stable carbocation and the release of the free amino and carboxyl groups.
| Protecting Group Combination | Cleavage Reagent |
| N-trityl and tert-butyl ester | Trifluoroacetic acid (TFA) with scavengers (e.g., triethylsilane). google.comiris-biotech.de |
| N-BOC and tert-butyl ester | Trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de |
Optimization of Synthetic Yields and Considerations for Scalable Production
Transitioning from a laboratory-scale synthesis to a scalable production process for this compound requires careful optimization of various reaction parameters to maximize yield, ensure purity, and maintain cost-effectiveness. acs.org
Key considerations for optimizing the synthesis include:
Precursor Concentration: Studies on related compounds, such as the synthesis of [¹⁸F]FET, have shown that the concentration of the starting tyrosine derivative can significantly impact the reaction yield. bas.bg For example, in one study, saturation yields of up to 75% ± 6.7% were achieved after just 5 minutes by using a 45 mmol/L solution of the disodium (B8443419) salt of tyrosine. bas.bg
Reaction Time and Temperature: Optimizing the duration and temperature of each synthetic step is crucial. acs.org For the O-alkylation step, reaction times can be lengthy at room temperature, but increasing the temperature must be done cautiously to avoid side-product formation. google.com Similarly, the deprotection step needs to be long enough for complete removal of the protecting groups but short enough to prevent degradation of the final product. sigmaaldrich.com
Purification Methods: For scalable production, efficient purification methods are paramount. While laboratory-scale purifications might rely on techniques like column chromatography, industrial-scale production often necessitates more streamlined processes. google.com Methods like solid-phase extraction (SPE) have been shown to be effective for purifying related tyrosine derivatives, offering a simpler and faster alternative to HPLC, which can be a bottleneck in large-scale synthesis. nih.govresearchgate.netresearchgate.net
Automation: For consistent and high-throughput production, especially in the context of radiolabeled analogues like [¹⁸F]FET, automated synthesis modules are employed. nih.govsnmjournals.orgresearchgate.net These systems allow for precise control over reaction parameters, reduce manual handling, and can lead to reproducible and high radiochemical yields. researchgate.netsnmjournals.org For example, automated syntheses of [¹⁸F]FET have reported radiochemical yields of around 45% with a synthesis time of only 35 minutes. nih.govresearchgate.net
Research into the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a structurally similar and clinically important radiopharmaceutical, provides valuable insights into scalable production strategies. Various automated synthesis platforms have been developed and optimized, achieving decay-corrected yields ranging from 20-25% to as high as 73-79% depending on the specific method and module used. researchgate.netresearchgate.netmdpi.com These studies highlight the importance of precursor choice, reaction conditions, and purification strategy in achieving high yields and purity suitable for clinical and commercial applications. nih.govresearchgate.netsnmjournals.org
Advanced Analytical Characterization and Spectroscopic Investigations of O Ethyl Dl Tyrosine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for probing the molecular structure of O-Ethyl-DL-tyrosine, providing detailed information about its atomic connectivity, functional groups, and chromophoric properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of tyrosine derivatives, distinct signals corresponding to the aromatic, alpha-hydrogen, and beta-hydrogen protons are observed. For this compound, additional signals from the ethyl group (a quartet and a triplet) would be expected. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the tyrosine ring typically appear in the range of δ 6.8-7.2 ppm. The alpha-hydrogen, adjacent to both the amino and carboxyl groups, and the beta-hydrogens of the side chain also show characteristic chemical shifts and coupling patterns. readthedocs.io
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carboxyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the ethoxy group and the other ring carbons), the alpha-carbon, the beta-carbon, and the two carbons of the ethyl group. fu-berlin.desigmaaldrich.comgithub.io
A representative, though general, compilation of expected chemical shifts for tyrosine derivatives is presented below. Actual values for this compound may vary depending on the solvent and experimental conditions.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 115 - 130 |
| Cα-H | ~3.9 | ~55 |
| Cβ-H₂ | ~3.1 | ~37 |
| Ethyl CH₂ | ~4.0 | ~63 |
| Ethyl CH₃ | ~1.4 | ~15 |
| COOH | - | ~173 |
| Aromatic C-O | - | ~158 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. orgchemboulder.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for amino acids involve the loss of the carboxyl group (as CO₂) or the side chain. libretexts.orglibretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the Cα-Cβ bond and fragmentation of the ethoxy-substituted benzyl (B1604629) side chain. The presence of specific fragment ions can help confirm the structure of the molecule. nih.govacs.org
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. sjtu.edu.cn The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key functional groups and their expected IR absorption ranges include:
O-H stretch (from the carboxylic acid): A broad band typically in the region of 2500-3300 cm⁻¹.
N-H stretch (from the amine group): Usually appears in the 3200-3500 cm⁻¹ range. nih.gov
C=O stretch (from the carboxylic acid): A strong, sharp peak around 1700-1750 cm⁻¹.
C=C stretch (from the aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch (from the ether linkage and carboxylic acid): Found in the 1000-1300 cm⁻¹ range. sjtu.edu.cnmdpi.com
These characteristic absorption bands provide strong evidence for the presence of the key functional moieties within the this compound structure. nist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the aromatic chromophore of this compound. The benzene (B151609) ring in the tyrosine side chain absorbs UV light. iosrjournals.orgnih.gov Tyrosine and its derivatives typically exhibit an absorption maximum around 275 nm. photochemcad.comresearchgate.net The position and intensity of this absorption peak can be influenced by the solvent and the substitution on the aromatic ring. amazonaws.com The presence of the ethyl ether group on the phenolic oxygen is expected to cause a slight shift in the absorption maximum compared to unsubstituted tyrosine. iosrjournals.orgnist.govknmi.nl
Interactive Data Table: Typical UV-Vis Absorption Data for Tyrosine Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| L-Tyrosine | ~274 | ~1405 | Phosphate (B84403) Buffer (pH 7) photochemcad.com |
| N-acetyl-L-tyrosine ethyl ester | ~275 | Not specified | Not specified researchgate.net |
Advanced techniques like double resonance spectroscopy, often combined with mass spectrometry, can be used to investigate the detailed conformational landscape of molecules like this compound in the gas phase. nih.govcnr.it These methods, such as IR-UV ion dip spectroscopy, allow for the study of isolated, cold molecules, providing precise information about their three-dimensional structure and intramolecular interactions, free from solvent effects. nih.govpacific.eduacs.org This can reveal how the different parts of the molecule, such as the amino acid backbone and the substituted aromatic side chain, interact with each other. nih.govcnr.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Characterization
Chromatographic and Electrophoretic Methods for Purity and Isomer Separation
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating its stereoisomers (D and L forms) and constitutional isomers (ortho-, meta-, para-).
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. cuni.cz For purity analysis, a reversed-phase HPLC method, often with a C18 column, can be employed. nih.govacs.org The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govacs.org Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring absorbs, such as 210 nm or 225 nm. acs.orgsigmaaldrich.com
The separation of the D and L enantiomers of this compound requires a chiral separation method. This can be achieved using a chiral stationary phase (CSP) in HPLC. sigmaaldrich.commdpi.com These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
Capillary electrophoresis (CE) is another powerful technique for the analysis and separation of amino acids and their derivatives. colab.wsmdpi.com Chiral separations can also be performed in CE by adding a chiral selector to the background electrolyte. mdpi.com
Interactive Data Table: Example HPLC Conditions for Amino Acid Analysis
| Parameter | Condition | Reference |
| Column | C18 or Chiral Stationary Phase | nih.govacs.orgsigmaaldrich.com |
| Mobile Phase | Buffered aqueous solution with organic modifier (e.g., acetonitrile, methanol) | nih.govacs.orgsigmaaldrich.com |
| Flow Rate | Typically 1.0 mL/min | nih.govsigmaaldrich.com |
| Detection | UV at ~210-225 nm | nih.govacs.orgsigmaaldrich.com |
| Temperature | Ambient or controlled (e.g., 25 °C) | acs.orgsigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the chemical and radiochemical purity of this compound and its derivatives. For instance, in the quality control of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a radiolabeled analog, HPLC is used to separate the final product from precursors and impurities. A validated HPLC method utilized a Phenomenex Gemini C18 column with an isocratic mobile phase of 7% ethanol (B145695) and 93% of a 50 mM potassium phosphate buffer at pH 6.9. nih.gov This method allows for the simultaneous determination of both chemical and radiochemical purity, with UV detection at 220 nm for chemical substances and a radiation detector for the radiolabeled components. nih.gov
Such HPLC systems have been routinely used for analyzing numerous batches of [¹⁸F]FET, consistently demonstrating high radiochemical purity levels, often exceeding 95% to 98%. snmjournals.orgnih.govnih.govnih.govsnmjournals.org The quantification of the compound is achieved by integrating the peak areas in the chromatogram and comparing them to a standard of known concentration. nih.govpsu.edu For example, a method for analyzing [¹⁸F]FET reported a retention time of approximately 6.7 minutes for the main compound, effectively separating it from its intermediate (retention time ~9.3 min) and free [¹⁸F]fluoride ions (retention time ~1.5 min). d-nb.inforesearchgate.net The robustness and reliability of HPLC make it a cornerstone for the quality assurance of this compound derivatives. nih.gov
Table 1: HPLC Parameters for Purity Analysis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)
| Parameter | Details | Source(s) |
|---|---|---|
| Column | Phenomenex Gemini C18; LiChrosper RP-18 | nih.govd-nb.inforesearchgate.net |
| Mobile Phase | Isocratic: 7% Ethanol, 93% 50mM Potassium Phosphate Buffer (pH 6.9) | nih.gov |
| Gradient: Acetonitrile and 10mM Potassium Dihydrogen Phosphate Buffer (pH 7) | d-nb.inforesearchgate.net | |
| Flow Rate | 1.0 mL/min | nih.govd-nb.info |
| Detection | UV (220 nm) and Radiation Detector | nih.gov |
| Retention Time ([¹⁸F]FET) | ~6.7 min | d-nb.info |
| Achieved Radiochemical Purity | >95% - >98% | snmjournals.orgnih.govnih.govnih.govsnmjournals.org |
Chiral HPLC for Enantiomeric Resolution of DL-Forms
Since this compound is a racemic mixture, separating its D- and L-enantiomers is critical, as they often exhibit different biological activities. Chiral HPLC is the primary method for this enantiomeric resolution. Various chiral stationary phases (CSPs) are employed to achieve this separation. For tyrosine and its derivatives, polysaccharide-based and macrocyclic antibiotic-based CSPs are common. For instance, a CHIROBIOTIC T column, which uses teicoplanin as the chiral selector, has been successfully used for the analysis of o-Tyrosine enantiomers. sigmaaldrich.com
The mobile phase composition, typically a mixture of an organic modifier like ethanol and an aqueous buffer, is optimized to maximize resolution between the enantiomers. sigmaaldrich.commdpi.com In the case of radiolabeled analogs like [¹⁸F]FET, ensuring high enantiomeric purity is crucial. Studies report achieving enantiomeric purity of over 97% for [¹⁸F]FET, confirming the effectiveness of the synthesis and purification methods in producing the desired L-enantiomer. snmjournals.org The resolution of tryptophan and tyrosine enantiomers has been achieved with high efficiency using Vancomycin as a chiral mobile phase additive (CMPA), demonstrating a resolution of 2.97 for tyrosine enantiomers. mdpi.com This highlights the ability of chiral chromatography to not only separate but also quantify the enantiomeric excess in a sample.
Capillary Electrophoresis (CE) in Amino Acid Derivative Analysis
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of amino acid derivatives. nih.govcuni.cz Its advantages include rapid analysis times, low sample consumption, and high separation efficiency. oup.com In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. For amino acid derivatives, derivatization with a chromophore or fluorophore, such as 9-fluorenylmethyl chloroformate (FMOC), is often performed to enhance detection. oup.com
CE is particularly powerful for chiral separations. oup.com Chiral selectors, such as cyclodextrins (e.g., β-cyclodextrin or γ-cyclodextrin), are added to the background electrolyte. oup.com These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times and thus, separation. This technique has been successfully applied to resolve the enantiomers of a wide range of FMOC-derivatized amino acids. oup.com While specific applications for this compound are not extensively detailed, the principles and successes with other tyrosine derivatives suggest its applicability. nih.govresearchgate.net
Solid-State Characterization
Understanding the solid-state properties of this compound is essential for its development and formulation. These properties influence stability, solubility, and bioavailability.
X-ray Diffraction for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. rsc.orgacs.org For DL-tyrosine, the crystal structure has been determined to be orthorhombic, with the space group Pna2₁. scispace.com The unit cell dimensions are a = 20.83 Å, b = 6.81 Å, and c = 5.90 Å. scispace.com
Powder XRD (PXRD) is used to analyze the bulk crystalline properties of a material. researchgate.net The diffraction pattern is a fingerprint of the crystalline form. By comparing the experimental PXRD pattern of a sample to a calculated pattern from single-crystal data, the phase purity can be confirmed. researchgate.net This technique is crucial for studying tyrosine derivatives and their esters, helping to understand their packing motifs and intermolecular interactions, such as hydrogen bonding, which dictate their physical properties. nih.govpnas.orgiucr.org
Polymorphism and Solid-State Behavior Analysis
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of a compound can have significantly different physical properties. The study of polymorphism is vital in pharmaceutical sciences. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and variable-temperature XRD are used to identify and characterize different polymorphic forms and study their transitions. acs.orgnih.gov For example, L-tyrosine ethyl ester has been shown to exhibit dimorphism, with one form converting to a new, previously unknown form under high pressure. researchgate.net While specific studies on the polymorphism of this compound are not prominent, the known polymorphic behavior of related tyrosine derivatives underscores the importance of such investigations. researchgate.net The characterization of the solid-state behavior provides insights into the stability and processing of the compound. nih.govresearchgate.net
Assessment of Radiochemical Purity and Stability for Radiolabeled Analogs
For radiolabeled analogs of this compound, such as [¹⁸F]FET, assessing radiochemical purity and stability is paramount for their use in imaging techniques like Positron Emission Tomography (PET).
Radiochemical purity is the proportion of the total radioactivity in the desired chemical form. It is typically determined using radio-HPLC or radio-TLC. rsc.orgresearchgate.netrsc.org For [¹⁸F]FET, radiochemical purity is consistently reported to be very high, often greater than 98%. snmjournals.orgsnmjournals.orgrsc.orgmdpi.com This ensures that the detected signal in PET imaging originates from the target tracer and not from radioactive impurities.
Stability studies are conducted to ensure the radiotracer remains intact from the time of synthesis until it reaches its biological target. The stability of the formulated product is tested over several hours. snmjournals.org In-vitro stability is often assessed in human or animal serum to mimic physiological conditions. rsc.orgresearchgate.net For example, [¹⁸F]FET has been shown to be stable for at least 6 to 10 hours after synthesis, which is ample time for distribution and clinical use. snmjournals.orgnih.gov Some radiolabeled tyrosine analogs have demonstrated high stability in vivo, with minimal degradation or deiodination observed for iodinated versions. researchgate.netnih.govsnmjournals.org This metabolic stability is a key advantage, ensuring the tracer accurately reflects the targeted biological process. nih.gov
Table 2: Stability and Purity of Radiolabeled Tyrosine Analogs
| Radiotracer | Radiochemical Purity | Stability | Source(s) |
|---|---|---|---|
| [¹⁸F]FET | >95% to >99% | Stable for at least 6-10 hours post-synthesis. | snmjournals.orgnih.govresearchgate.netsnmjournals.org |
| [¹⁸F]FET-βAG-TOCA | ≥98% | Stable for over 4 hours. | rsc.org |
| [¹²⁵I]-Analogs | >98% | Stable in mouse serum for 3 hours at 37°C. | researchgate.net |
| ⁹⁹ᵐTc-N4-Tyrosine | >95% | High in vivo stability. | nih.govnih.gov |
Biochemical Investigations and Mechanistic Studies of O Ethyl Dl Tyrosine
Enzyme-Substrate Interactions and Kinetic Analysis
The O-ethyl modification alters the electronic and steric properties of the tyrosine side chain, which in turn affects its recognition and processing by enzymes that normally metabolize tyrosine.
Exploration of O-Ethyl-DL-tyrosine as a Substrate for Tyrosine-Metabolizing Enzymes
Research into this compound's role as a substrate for enzymes that typically act on tyrosine reveals a complex picture.
Tyrosine Hydroxylase: This enzyme is responsible for the rate-limiting step in the synthesis of catecholamines, converting L-tyrosine to L-DOPA. Tyrosine hydroxylase is highly specific and while it can hydroxylate L-phenylalanine to L-tyrosine, it does not readily accept indole (B1671886) derivatives. The presence of the O-ethyl group on the phenolic ring of tyrosine likely hinders its binding to the active site of tyrosine hydroxylase, making it a poor substrate. The enzyme's activity is tightly regulated by feedback inhibition from catecholamines like dopamine. Structural analogs of tyrosine can act as inhibitors of this enzyme.
Tyrosinase: This copper-containing enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols and the subsequent oxidation to o-quinones. The enzyme's activity is dependent on the availability of its substrates, L-tyrosine and L-DOPA. Tyrosine derivatives can act as inhibitors of tyrosinase, and this inhibition is a key strategy for controlling melanin (B1238610) production. The mechanism of inhibition can be competitive, where the inhibitor mimics the substrate and binds to the active site. Given that the hydroxyl group of tyrosine is crucial for its interaction with tyrosinase, the O-ethyl modification in this compound would likely prevent it from acting as a substrate and instead favor an inhibitory role.
Aminotransferases: Tyrosine aminotransferase (TAT) is a key enzyme in tyrosine catabolism, catalyzing the transfer of an amino group from L-tyrosine to an α-keto acid, typically α-ketoglutarate, to form p-hydroxyphenylpyruvate. Studies on plant-derived TAT show a high specificity for L-tyrosine. The modification of the hydroxyl group in this compound could potentially affect its recognition and binding by the active site of aminotransferases, thereby reducing its efficiency as a substrate.
Mechanistic Insights into Enzymatic Inhibition or Modulation by this compound
While direct kinetic data for this compound is not extensively detailed in the available literature, the behavior of similar tyrosine derivatives provides strong inferential evidence for its role as an enzyme inhibitor.
Tyrosinase Inhibition: Many tyrosine derivatives with modifications on the phenolic hydroxyl group act as competitive inhibitors of tyrosinase. These molecules bind to the copper-containing active site of the enzyme, preventing the natural substrate, L-tyrosine, from binding. For instance, other monophenolic compounds have been shown to act as competitive inhibitors of mushroom tyrosinase. It is highly probable that this compound acts in a similar manner, with the O-ethylated phenolic group occupying the active site but being unable to undergo the hydroxylation reaction that L-tyrosine does.
Tyrosine Hydroxylase Inhibition: The drug α-methyl-para-tyrosine (metirosine) is a known inhibitor of tyrosine hydroxylase. Furthermore, a screen of over 600 compounds revealed that potent inhibitors of this enzyme were often close structural analogs of tyrosine or its catecholamine metabolites. This suggests that this compound, as a structural analog, has the potential to act as an inhibitor. The inhibition mechanism often involves the analog binding to the active site, where the iron cofactor is located, and preventing the binding of L-tyrosine.
Enantioselective Hydrolysis and Biocatalytic Resolution of DL-Tyrosine Esters
The "DL" designation in this compound indicates that it is a racemic mixture of both the D- and L-enantiomers. The resolution of such mixtures into their constituent enantiomers is a significant area of biochemical research, often employing enzymes for their high stereoselectivity.
Hydrolases, particularly proteases and lipases, are commonly used for the kinetic resolution of racemic amino acid esters. These enzymes selectively catalyze the hydrolysis of one enantiomer (typically the L-enantiomer) into the corresponding amino acid, leaving the other enantiomer (the D-ester
Cellular Transport and Uptake Mechanisms in Research Models
Studies on Bidirectional Transport Kinetics in vitro
In vitro studies, primarily utilizing the radiolabeled analog O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), have provided significant insights into the transport kinetics of tyrosine derivatives like this compound. Research conducted on human colon carcinoma cells demonstrated that the uptake of L-[18F]FET is a rapid process, with a fast initial influx that reaches a near-constant concentration within minutes. gssiweb.orgontosight.ai This transport is not a one-way process; washing the cells with a tracer-free medium after incubation leads to a swift decrease in intracellular radioactivity, which is indicative of bidirectional transport. gssiweb.orgontosight.ai
Further investigations have identified the primary transporter responsible for this movement. Inhibition experiments using specific competitive inhibitors have shown that the uptake of L-[18F]FET is predominantly mediated (over 80%) by the L-type amino acid transport system (System L). ontosight.airesearchgate.net This system is known for its capacity to transport large neutral amino acids. The transport of [18F]FET via System L is characterized as a bidirectional, stereospecific, and high-capacity process. researchgate.netnih.gov The reliance on this transport system is a key factor in its use as a probe in biological systems, as the transporter's activity is often elevated in conditions of increased cellular growth. nih.gov
Interactive Data Table: In vitro Transport Characteristics of L-[18F]FET
| Parameter | Finding | Significance | Reference(s) |
|---|---|---|---|
| Initial Uptake | Rapid, reaching near-constant levels within 6 minutes. | Suggests an efficient transport mechanism. | gssiweb.orgontosight.ai |
| Transport Direction | Bidirectional, demonstrated by rapid efflux of the tracer. | Allows for dynamic exchange between intracellular and extracellular pools. | gssiweb.orgontosight.ai |
| Primary Transporter | System L (L-type amino acid transporter). | Implicates a specific, known pathway for large neutral amino acids. | ontosight.airesearchgate.net |
| Inhibitor Sensitivity | Uptake is inhibited by >80% by specific System L inhibitors (e.g., BCH). | Confirms the dominant role of System L in the transport process. | ontosight.ai |
| Accumulation Factor | Ranges from 3.0 to 5.0 (intracellular vs. extracellular concentration). | Indicates active transport against a concentration gradient. | gssiweb.orgontosight.ai |
Role as a Biochemical Probe or Analog in Metabolic Pathways
Investigation of this compound in Melanin Biosynthesis Regulation
Melanin synthesis, or melanogenesis, is a metabolic pathway that begins with the amino acid tyrosine. acs.org The key regulatory enzyme in this process is tyrosinase, which catalyzes the oxidation of tyrosine to dopaquinone. frontiersin.orgoup.com This initial step is the rate-limiting reaction in the production of melanin pigments. mdpi.com Consequently, compounds that can interact with tyrosinase as substrates or inhibitors can regulate melanin production.
Research into the use of tyrosine derivatives to control melanin synthesis has shown that tyrosine ethyl ester [Tyr(OEt)] can act as a substrate for tyrosinase. sioc-journal.cn In a study focused on creating functional melanin nanoparticles, tyrosine ethyl ester was one of three derivatives used to regulate the enzymatic self-assembly process mediated by tyrosinase. sioc-journal.cn This finding indicates that the ethylation of the carboxyl group does not prevent the molecule from being recognized and processed by tyrosinase, allowing it to enter the melanin synthesis pathway.
The ability of O-ethyl-tyrosine to act as a substrate suggests it could be used to modulate melanogenesis. Depending on its kinetic parameters compared to native L-tyrosine, it could either promote or competitively inhibit pigment formation. The regulation of melanin synthesis is complex, involving not just tyrosinase activity but also the expression of the tyrosinase gene, which is controlled by transcription factors like MITF. spandidos-publications.comresearchgate.net While the direct effect of this compound on these transcriptional pathways has not been detailed, its role as a substrate provides a direct biochemical entry point for influencing melanin production.
Studies on Oxidative Modifications of Tyrosine Derivatives and their Biological Consequences
Tyrosine residues in proteins are susceptible to oxidative modifications by reactive oxygen species (ROS), leading to products such as 3,4-dihydroxyphenylalanine (DOPA) and dityrosine (B1219331) (DT). nih.gov These modifications are considered markers of oxidative stress and can alter protein structure and function, contributing to various pathological conditions. researchgate.netportlandpress.comnih.gov
To understand the mechanisms of such damage, studies have employed tyrosine derivatives. N-acetyl tyrosine ethyl ester has been used as a model compound to investigate the metal-catalyzed oxidation (MCO) of tyrosine. nih.gov Research showed that in the presence of Cu2+ and hydrogen peroxide (H2O2), N-acetyl tyrosine ethyl ester undergoes oxidation to form dityrosine. nih.gov This indicates that the ethylated form of tyrosine can still undergo the radical-mediated cross-linking that is characteristic of oxidative damage to tyrosine.
The formation of such oxidative products from O-ethyl-tyrosine could have significant biological consequences. Oxidative modifications can lead to protein aggregation through covalent cross-linking, altered enzymatic activity, and changes in cellular signaling. portlandpress.comresearchgate.net For example, the formation of nitrotyrosine, another oxidative modification, can disrupt protein-protein interactions and signaling pathways that rely on tyrosine phosphorylation. ontosight.ai The study of how O-ethyl-tyrosine and its derivatives behave under oxidative conditions is crucial for understanding its potential effects when used as a biochemical probe or analog in biological systems that may be experiencing oxidative stress.
Stereoselectivity in Biological Recognition and Activity (D- vs. L- vs. DL-configurations)
Biological systems frequently exhibit a high degree of stereoselectivity, and the interactions of O-Ethyl-tyrosine are no exception. The differential handling of its D- and L-isomers is evident in transport and enzymatic processes.
Studies using the radiolabeled analog O-(2-[18F]fluoroethyl)-tyrosine ([18F]FET) have consistently demonstrated stereoselective transport across the blood-brain barrier and into cells. The L-isomer, L-[18F]FET, is actively transported into cells, primarily by the L-type amino acid transport system. researchgate.netsnmjournals.org In stark contrast, the brain uptake of the D-isomer, D-[18F]FET, is negligible, indicating that the transport mechanism is specific for the L-configuration. snmjournals.org However, some studies in different species have noted considerable differences in the stereoselective transport at the blood-brain barrier, suggesting that results from animal models may not always be directly transferable to humans. researchgate.netnih.gov
Enzymatic reactions also show a preference for the L-isomer. Tyrosinase, the key enzyme in melanin synthesis, has a higher affinity for the L-isomers of its substrates compared to the corresponding D-isomers. mdpi.comnih.gov In fact, D-tyrosine has been shown to act as a competitive inhibitor of tyrosinase, negatively regulating melanin synthesis. science.gov This suggests that while O-ethyl-L-tyrosine may act as a substrate for tyrosinase, the D-isomer would likely be a poor substrate or an inhibitor.
In the context of drug development, specific stereoisomers are synthesized to achieve desired biological effects. For instance, D-tyrosine(OEthyl) [D-Tyr(Et)] has been incorporated into synthetic oxytocin (B344502) analogues to create selective antagonists for the oxytocin receptor, highlighting that the D-isomer can have distinct and potent biological activity. nih.gov The use of a DL-racemic mixture of O-ethyl-tyrosine in biochemical studies means that the observed effects are a composite of the potentially different, and possibly opposing, actions of the D- and L-isomers.
Interactive Data Table: Stereoselectivity of Tyrosine Derivatives
| Process | Isomer Preference | Observation | Reference(s) |
|---|---|---|---|
| Cellular Transport | L-isomer | L-[18F]FET is actively transported by System L, while D-[18F]FET shows negligible uptake. | researchgate.netsnmjournals.org |
| Melanin Synthesis | L-isomer | Tyrosinase has a higher affinity for L-substrates; D-tyrosine inhibits the enzyme. | mdpi.comnih.govscience.gov |
| Pharmacological Activity | D-isomer (specific context) | D-Tyr(Et) is used in oxytocin antagonists to confer specific receptor binding and activity. | nih.gov |
Computational and Theoretical Approaches in O Ethyl Dl Tyrosine Research
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
Molecular modeling, and specifically docking simulations, are pivotal in predicting how a ligand such as O-Ethyl-DL-tyrosine might bind to the active site of an enzyme or protein receptor. These in silico techniques are used to determine the preferred binding orientation, conformation, and affinity of a ligand to its target. researchgate.netdergipark.org.tr This process is crucial for understanding the basis of molecular recognition and for designing novel enzyme inhibitors. researchgate.nettandfonline.comsamipubco.com
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). samipubco.com The structure of this compound is then computationally placed into the protein's binding pocket. A scoring function is used to estimate the binding affinity for different poses, predicting the most stable complex. dergipark.org.tr
Studies on related tyrosine derivatives reveal common interaction patterns. Key interactions often include:
Hydrogen Bonds: The carboxyl and amino groups of the tyrosine backbone, as well as the ether oxygen of the O-ethyl group, can form hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net
Hydrophobic Interactions: The ethyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues of the protein. researchgate.net
Electrostatic Interactions: The charged amino and carboxyl groups can form salt bridges or other electrostatic interactions, which are crucial for stabilizing the ligand-receptor complex. researchgate.net
For example, docking studies of various inhibitors with tyrosine kinases have identified specific amino acid residues that are critical for binding. researchgate.netdergipark.org.tr Similarly, research on tubulin tyrosine ligase (TTL) using docking and molecular dynamics simulations has shown that the enzyme possesses an extended cavity in its active site, which allows it to accommodate and ligate a variety of structurally diverse tyrosine derivatives. This highlights the substrate flexibility that can be explored computationally.
Table 1: Examples of Computational Docking in Tyrosine Derivative Research
| Target Enzyme | Ligand Type | Key Findings from Docking |
|---|---|---|
| C-KIT Tyrosine Kinase | 4-Thiazolidinone derivatives | Predicted binding modes and affinity variations based on different functional groups. samipubco.com |
| ABL1 Tyrosine Kinase | 1-aminoquinoline-2(1H)-one derivatives | Identified strong binding affinity through hydrogen bonds, hydrophobic, and electrostatic interactions. researchgate.netdergipark.org.tr |
| Mushroom Tyrosinase | Pyrazole derivatives, Kojic acid | Predicted binding poses and identified key hydrogen bonds with active site residues. tandfonline.com |
| Tyrosinase, α-Glucosidase, DPP-4 | Phthalic acid derivatives | Used to predict inhibitory mechanisms and binding stability. sbmu.ac.ir |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. cumhuriyet.edu.trrsdjournal.org These methods provide a detailed understanding of the molecule's electron distribution, which in turn determines its stability, reactivity, and spectroscopic properties. researchgate.net
A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cumhuriyet.edu.tr The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. cumhuriyet.edu.tr A smaller gap generally suggests higher reactivity.
Quantum chemical calculations can determine a range of molecular descriptors that predict chemical behavior:
Electron Affinity: The energy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential: The energy required to remove an electron from a neutral atom or molecule.
Electronegativity: A measure of the tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness/Softness: Resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index: A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net
Studies on tyrosine and phenylalanine have used DFT to compare their reactivity, showing how the hydroxyl group on tyrosine's phenyl ring alters its electronic properties compared to phenylalanine. cumhuriyet.edu.tr Such analyses for this compound would reveal how the O-ethyl ether linkage modifies the electron density of the phenyl ring and influences its reactivity in biological and chemical systems. researchgate.net
Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability. cumhuriyet.edu.tr |
| Electronegativity (χ) | Tendency to attract electrons | Predicts charge flow in a reaction. |
| Global Hardness (η) | Resistance to charge transfer | A measure of molecular stability. |
| Global Softness (σ) | Reciprocal of hardness | Indicates the molecule's polarizability. |
| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies the electrophilic nature of a molecule. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its conformational flexibility and its interactions when bound to a target protein. elifesciences.org These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the system evolves.
When applied to a protein-ligand complex, MD simulations can:
Assess Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the binding pose predicted by docking is stable. samipubco.com
Analyze Conformational Changes: MD can reveal how the ligand and the protein's active site adapt to each other upon binding, including subtle changes in bond angles, dihedrals, and side-chain orientations.
Characterize Intermolecular Interactions: The simulation trajectory can be analyzed to map the persistence and geometry of hydrogen bonds, hydrophobic contacts, and water-mediated interactions between the ligand and the protein.
Calculate Binding Free Energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy.
For instance, MD simulations have been used to confirm the stability of tyrosine derivatives in the binding cavity of tubulin tyrosine ligase. In another study, MD simulations of tyrosine-containing peptides were used to explore their conformational landscapes. elifesciences.org Such studies on an this compound-enzyme complex would offer crucial insights into the dynamic nature of the binding, which is essential for understanding its biological function and for the design of more potent analogs.
Table 3: Common Analyses Performed on Molecular Dynamics Trajectories
| Analysis Type | Purpose |
|---|---|
| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the protein and ligand over time. |
| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions of the protein on a per-residue basis. |
| Radius of Gyration (Rg) | To measure the compactness of the protein structure during the simulation. |
| Hydrogen Bond Analysis | To quantify the number and duration of hydrogen bonds between the ligand and protein. |
| Solvent Accessible Surface Area (SASA) | To measure the exposure of the ligand or protein residues to the solvent. |
| Principal Component Analysis (PCA) | To identify the dominant collective motions within the protein-ligand system. |
In Silico Prediction of Biological Interactions and Target Identification
A significant challenge in pharmacology is identifying the biological targets of a given compound. In silico target prediction, also known as "target fishing," is a computational strategy used to address this challenge by screening a compound against a large database of potential protein targets. tandfonline.comsbmu.ac.ir These methods are invaluable for hypothesizing the mechanism of action of novel molecules like this compound and for identifying potential off-target effects.
Target prediction approaches can be broadly categorized into two types:
Ligand-Based Methods: These methods operate on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities. tandfonline.com A compound like this compound is compared to a large library of compounds with known protein targets. Servers like SwissTargetPrediction use 2D and 3D similarity to predict the most probable protein targets. tandfonline.com
Structure-Based Methods (or Receptor-Based Methods): This approach involves docking the compound of interest into the binding sites of numerous protein structures. samipubco.com This "reverse docking" or "inverse docking" screens a single ligand against a library of potential receptors to identify those to which it binds with high affinity.
Hybrid methods that combine both ligand- and structure-based approaches are also common, aiming to improve prediction accuracy. samipubco.com For example, a computational method named DRUIDom predicts compound-target interactions by mapping compounds to the structural domains of their known targets and then propagating these associations to other proteins containing the same domains. These in silico predictions, while powerful, require experimental validation to confirm the biological activity. tandfonline.comsbmu.ac.ir
Table 4: Selected In Silico Target Prediction Tools and Approaches
| Tool/Approach | Methodology | Principle |
|---|---|---|
| SwissTargetPrediction | Ligand-based | Predicts targets based on a combination of 2D and 3D similarity to known active ligands. tandfonline.com |
| Reverse Docking | Structure-based | Docks a single ligand into the binding sites of many potential protein targets. |
| DRUIDom | Domain-based | Maps ligands to protein domains and propagates these associations to other proteins. |
| nAnnoLyze | Network Biology | Integrates structural information into a bipartite network of interactions and similarities. |
| GalaxySagittarius | Hybrid | Combines ligand similarity screening with structure-based docking. |
Theoretical Insights into Reaction Mechanisms and Pathways of Derivatization
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, such as those involved in the synthesis or derivatization of this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the determination of reaction barriers (activation energies) and thermodynamic stabilities, providing a detailed, step-by-step view of how a transformation occurs. acs.org
Common methods for studying reaction mechanisms include:
Quantum Mechanics (QM): Methods like DFT are used to accurately model the electronic changes during bond breaking and formation for smaller molecular systems.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics): For reactions occurring within a large system, such as an enzyme active site, the QM/MM approach is often used. In this method, the reacting core of the system (e.g., the substrate and key catalytic residues) is treated with a high-level QM method, while the surrounding protein and solvent environment are treated with a more computationally efficient MM force field.
For example, a QM/MM study of L-tyrosine hydroxylation by the enzyme CYP76AD1 elucidated a two-step mechanism involving hydrogen abstraction followed by a radical rebound, identifying the rate-limiting step and the favored electronic spin state for the reaction. acs.org Theoretical studies on tyrosine oxidation have also helped distinguish between different possible mechanisms, such as stepwise versus concerted pathways. nih.gov
The synthesis of this compound likely involves the etherification of the phenolic hydroxyl group of a protected tyrosine derivative. A theoretical study of this reaction could model potential pathways, such as a Williamson ether synthesis, to determine the transition state structures and activation energies, thereby helping to optimize reaction conditions. Similarly, computational methods have been used to understand the palladium-catalyzed C-H acylation of tyrosine-containing peptides with alcohols, demonstrating how theory can guide the development of novel synthetic transformations. nih.gov
Table 5: Steps in a Computational Study of a Reaction Mechanism
| Step | Description | Computational Method |
|---|---|---|
| 1. Geometry Optimization | Find the lowest energy structures of reactants, intermediates, and products. | DFT, HF, MM |
| 2. Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate connecting reactants and products. | QST2, QST3, Berny Optimization |
| 3. Frequency Calculation | Confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT, HF |
| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the transition state to confirm it connects the intended reactant and product. | IRC calculations |
| 5. Energy Calculation | Compute single-point energies with higher-level theory or a larger basis set for greater accuracy. | CCSD(T), MP2, DFT |
| 6. Solvation Modeling | Include the effects of the solvent, either implicitly (continuum models like PCM) or explicitly (including solvent molecules). | PCM, SMD, Explicit Solvent QM/MM |
Application of Deep Learning Models for Synthetic Image Generation of Radiolabeled Analogs for Research
The application of artificial intelligence (AI), particularly deep learning (DL), is a rapidly expanding frontier in chemical and medical research. fondazionerimed.eunih.gov While specific studies on using deep learning to generate synthetic images of radiolabeled this compound are not prominent in the literature, the underlying technologies have been successfully applied to related compounds and problems, demonstrating clear potential.
One of the most relevant applications is the generation of synthetic medical images. For instance, researchers have successfully used generative adversarial networks (GANs), a class of DL models, to create synthetic O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) positron emission tomography (PET) images from standard preoperative magnetic resonance imaging (MRI) scans of glioma patients. oup.comnih.gov This breakthrough addresses the limited availability of amino acid PET imaging and provides a noninvasive alternative for diagnosis and treatment planning. oup.comnih.gov The synthetic PET images were found to be clinically useful in 85% of cases, retaining the essential information for clinical assessment. oup.comnih.gov
Beyond image generation, deep learning models are being developed for various tasks relevant to radiopharmaceutical research:
Radiolabeled Compound-Protein Interaction Prediction: A deep learning model was developed to predict the binding affinity between radiopharmaceuticals and target proteins, successfully identifying a candidate compound for targeting the mitochondrial subunit NDUFS1. researchgate.net Such models can serve as effective virtual screening tools in radiopharmaceutical discovery. researchgate.net
Radionuclide Identification: Deep learning, using convolutional neural networks (CNNs), can automatically identify multiple radionuclides from gamma spectra, a crucial task in nuclear safety and security. frontiersin.org The use of attention mechanisms in these models helps to make the AI's decision-making process more interpretable. frontiersin.org
Analysis of Microscopic Images: AI and ML algorithms are increasingly used to automate the analysis of microscopic images of cells and tissues, enabling high-throughput quantification of the effects of radiolabeled compounds in in vitro studies. mdpi.com
Emerging Research Directions and Future Perspectives for O Ethyl Dl Tyrosine
Development of Novel Derivatization Strategies for Specific Biochemical Probes
The functional groups of L-tyrosine, including its α-amino, α-carboxyl, and phenolic hydroxyl groups, are highly reactive and can be derivatized to produce a wide array of useful chemicals. nih.gov The ethyl group of O-Ethyl-DL-tyrosine provides a stable modification, preventing interactions that typically involve the phenolic hydroxyl group, such as phosphorylation. However, future research will likely focus on further derivatizing this compound to create highly specific biochemical probes.
Strategies for creating such probes could involve introducing reporter groups or reactive handles onto the molecule. For instance, research on other tyrosine derivatives has shown the successful incorporation of terminal alkynes (e.g., O-propargyl-L-tyrosine) to allow for "click chemistry" reactions. uni-muenchen.de This approach enables the attachment of fluorophores, biotin (B1667282) tags, or other moieties for visualization and affinity purification of interacting proteins. uni-muenchen.de Similar strategies could be envisioned for this compound, potentially by modifying the ethyl group itself or by adding functionalities to the aromatic ring. These derivatized probes would be invaluable for identifying and studying proteins that specifically interact with or transport this unnatural amino acid, providing a powerful tool for chemical proteomics. uni-muenchen.dersc.org
Future derivatization efforts might focus on:
Photo-activatable Probes: Incorporating moieties like diazirines that become reactive upon UV irradiation, allowing for covalent cross-linking to nearby interacting biomolecules.
Environment-Sensing Probes: Attaching fluorophores whose spectral properties are sensitive to the local environment (e.g., polarity, pH), enabling the study of binding pockets in real-time.
Isobaric Tagging: Developing derivatization reagents analogous to those used in quantitative proteomics that would allow for multiplexed analysis of this compound's effects across different samples. researchgate.net
Advanced Analytical Tools for Trace Analysis and Metabolite Profiling
The detection and quantification of this compound and its potential metabolites in complex biological matrices present a significant analytical challenge. Future research will necessitate the development and optimization of highly sensitive and selective analytical methods for its trace analysis.
Current analytical platforms for amino acids and their derivatives provide a strong foundation. researchgate.net High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are standard techniques for separating such compounds. cuni.cz However, for the sensitivity and specificity required for metabolite profiling, these separation techniques are most powerfully employed when coupled with mass spectrometry (MS).
Liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is a particularly prominent analytical technique due to its inherent selectivity and sensitivity. ddtjournal.com For compounds with low ionization efficiencies, chemical derivatization is often used to introduce a chargeable moiety and improve detection. researchgate.netddtjournal.com While this compound contains a primary amine that can be protonated, derivatization could still enhance its chromatographic behavior and detection limits. researchgate.net
Emerging analytical directions include:
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique offers rapid separation with high mass accuracy, facilitating the identification of this compound and its unknown metabolites in untargeted metabolomics studies. metabolomexchange.orgmdpi.com
Chiral Chromatography: Since the compound is a DL-racemic mixture, developing enantioselective separation methods will be crucial to distinguish the biological activities and metabolic fates of the D- and L-isomers. acs.org
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ion, which can help to resolve isomeric metabolites and provide structural insights. acs.org
Table 1: Advanced Analytical Tools for Analysis of Tyrosine Derivatives
| Analytical Technique | Principle | Potential Application for this compound | Key Advantages & Limitations |
|---|
| HPLC-UV | Separation based on polarity; detection via UV absorbance of the aromatic ring. | Basic quantification in simple matrices or quality control of the pure compound. acs.org | Adv: Robust, widely available. Lim: Limited sensitivity and specificity for complex biological samples. researchgate.net | | LC-MS/MS | Separation by liquid chromatography followed by mass-based detection of specific parent-fragment ion transitions. ddtjournal.com | Targeted, high-sensitivity quantification of this compound and its predicted metabolites in plasma, tissues, etc. | Adv: High sensitivity and specificity. ddtjournal.comLim: Requires authentic standards for method development. | | UHPLC-HRMS (e.g., Orbitrap) | Rapid chromatographic separation coupled with high-resolution mass analysis. mdpi.com | Untargeted metabolomics to discover novel metabolic products of this compound. metabolomexchange.orgmdpi.com | Adv: Can detect thousands of features simultaneously; aids in formula determination. mdpi.comLim: Complex data analysis; requires sophisticated instrumentation. mdpi.com | | Chiral LC-MS | Separation of enantiomers using a chiral stationary phase prior to mass spectrometric detection. acs.org | To resolve and quantify O-Ethyl-L-tyrosine and O-Ethyl-D-tyrosine separately to study stereospecific effects. | Adv: Essential for studying enantiomer-specific biology. acs.orgLim: Method development can be challenging. | | GC-MS | Separation of volatile compounds; often requires derivatization to increase volatility of amino acids. researchgate.netcuni.cz | Analysis of this compound after derivatization; may be useful for specific matrices. | Adv: High chromatographic resolution. Lim: Destructive; derivatization is typically required, adding complexity. researchgate.net |
Mechanistic Studies of Previously Unexplored Biological Interactions
A core future direction for this compound research is to elucidate its interactions with biological systems at a molecular level. The O-ethyl modification significantly alters the properties of the tyrosine side chain, which is a key residue in many biological processes, including protein-protein interactions and enzyme catalysis. elifesciences.org This modification blocks the hydroxyl group, preventing phosphorylation, and increases the hydrophobicity of the side chain. ontosight.ai
Future mechanistic studies could investigate:
Enzyme Interactions: How does this compound interact with enzymes that normally bind or modify tyrosine? It could act as a substrate, an inhibitor, or an allosteric modulator for enzymes like tyrosine aminotransferase or tyrosyl-tRNA synthetase. ontosight.aifrontiersin.org Studies on related tyrosine derivatives show that such modifications can significantly influence interactions with enzymes and other biological targets. ontosight.aiontosight.ai
Transporter Specificity: Investigating which amino acid transporters are responsible for its uptake into cells. For instance, O-(2-18F-fluoroethyl)-L-tyrosine (18F-FET), a PET imaging agent, is known to be taken up by L-amino acid transporters (LAT). mdpi.comsnmjournals.org Understanding the transport mechanism is the first step in understanding its bioavailability and tissue distribution.
Incorporation into Peptides/Proteins: Determining if this compound can be charged onto a tRNA and incorporated into proteins during translation, either by a promiscuous native enzyme or an engineered synthetase. The presence of this unnatural amino acid in a protein sequence could alter protein structure, stability, and function.
Oxidative Metabolism: The tyrosine ring is susceptible to oxidative modifications. researchgate.net Research could explore whether the O-ethylated ring undergoes similar or different oxidative reactions (e.g., nitration, hydroxylation) compared to native tyrosine, potentially leading to novel bioactive metabolites.
Application of this compound as a Chemical Tool for Fundamental Biological Questions
Beyond understanding its own biological activity, this compound can be used as a chemical tool to probe fundamental biological processes. Modified amino acids are often used to investigate the role of specific residues in enzyme activity or to design new therapeutic agents. ontosight.ai
Potential applications as a chemical tool include:
Probing Post-Translational Modifications (PTMs): Since the hydroxyl group is blocked, this compound can be used to study the functional consequences of preventing tyrosine phosphorylation at a specific site without altering the residue to something structurally dissimilar like phenylalanine.
Investigating Enzyme Promiscuity: It can be used as a probe substrate to test the specificity and promiscuity of enzymes involved in tyrosine metabolism or PTMs, such as tubulin tyrosine ligase (TTL). uni-muenchen.de
Studying Amino Acid Metabolism: By tracing the metabolic fate of an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N), researchers can map its metabolic pathways and identify downstream products, offering insights into the flexibility of amino acid catabolism. acs.org
Modulating Protein-Protein Interactions: The tyrosine side chain is often a key "sticker" residue in the formation of biomolecular condensates. elifesciences.org Introducing this compound in place of tyrosine within low-complexity protein sequences could be used to systematically study how side-chain hydrophobicity and hydrogen-bonding capacity contribute to the physics of phase separation.
Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Effects
To gain a holistic view of the biological impact of this compound, future research will greatly benefit from the integration of multiple "omics" datasets. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive picture of molecular changes and reveal underlying biological processes. nih.govresearchgate.net Such an approach moves beyond studying a single endpoint to create a systems-level understanding of the compound's effects.
A hypothetical multi-omics study on this compound might involve:
Metabolomics: Untargeted profiling to identify this compound itself and all its metabolic byproducts within cells or biofluids. metabolomexchange.orgresearchgate.net
Proteomics: Quantitative analysis to identify changes in protein expression in response to the compound. Affinity-purification mass spectrometry, using a derivatized probe version of the compound, could identify direct protein interactors.
Transcriptomics: RNA-sequencing to measure how the exposure to this compound alters gene expression, revealing the cellular pathways that are activated or repressed. pensoft.net
Data Integration: The true power comes from integrating these datasets. For example, a change in a metabolite level could be correlated with altered expression of the enzyme responsible for its production at both the protein (proteomics) and mRNA (transcriptomics) levels. nih.govnih.gov This integrated analysis can uncover entire pathways affected by the compound, from initial interaction to downstream cellular response.
This comprehensive approach can help answer complex questions, such as identifying off-target effects, understanding mechanisms of potential toxicity or bioactivity, and discovering previously unknown biological roles for tyrosine-related metabolic pathways. biorxiv.org
Q & A
Q. How can O-Ethyl-DL-tyrosine be synthesized, and what analytical methods are essential for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves ethylation of DL-tyrosine using ethyl bromide or ethyl chloride under alkaline conditions. Post-reaction, purification via recrystallization or column chromatography is critical. Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : To verify ethyl group attachment (e.g., δ~1.2–1.4 ppm for CH₃ and δ~3.8–4.2 ppm for CH₂ in H-NMR) and aromatic proton shifts .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress.
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ peak matching theoretical molecular weight) .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : Solubility testing in polar (water, ethanol) and non-polar solvents (DCM, ethyl acetate) is essential. Use gravimetric analysis or UV-Vis spectrophotometry to quantify solubility. For example:
- Polar solvents : Higher solubility due to hydrogen bonding with the hydroxyl and carboxyl groups.
- Non-polar solvents : Limited solubility, useful for precipitation during purification.
Design experiments by pre-saturating solvents at controlled temperatures (e.g., 25°C and 37°C) to optimize reaction conditions .
Advanced Research Questions
Q. How can researchers address challenges in chiral resolution of this compound for enantioselective studies?
- Methodological Answer : Chiral separation requires:
- Chiral Stationary Phases (CSPs) : Use HPLC columns like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer resolution.
- Circular Dichroism (CD) : To confirm optical activity and assign absolute configurations.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Document retention times and peak area ratios to calculate enantiomeric excess (ee) .
Q. What experimental strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C, sampling at intervals (0, 7, 14 days). Analyze degradation via HPLC-MS to identify breakdown products (e.g., de-ethylation to tyrosine).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. How can this compound’s interaction with biological macromolecules (e.g., enzymes, receptors) be systematically studied?
- Methodological Answer : Use biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (kₐ, k_d) with target proteins.
- Molecular Dynamics Simulations : Model interactions using software like GROMACS, focusing on hydrogen bonding and hydrophobic contacts.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Validate findings with in vitro enzymatic assays (e.g., inhibition of tyrosine kinases) .
Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies in reported spectroscopic data for this compound across studies?
- Methodological Answer : Cross-validate data using:
- Reference Standards : Compare with certified spectra from repositories like SDBS or PubChem .
- Experimental Reproducibility : Repeat measurements under identical conditions (solvent, temperature, instrument calibration).
- Meta-Analysis : Use statistical tools (e.g., R or Python) to identify outliers or systematic errors in literature datasets .
Experimental Design Considerations
Q. What controls are critical when assessing this compound’s role in metabolic pathway studies?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
